(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
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Overview
Description
(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group and a quinuclidine moiety, which is further functionalized with a vinyl group and a methanol group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Quinuclidine Formation: The quinuclidine moiety can be synthesized through the hydrogenation of a pyridine derivative, followed by functionalization to introduce the vinyl group.
Coupling Reaction: The final step involves coupling the methoxyquinoline with the vinylquinuclidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The quinoline ring system is known for its biological activity, and modifications of this structure can lead to the development of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The quinuclidine moiety is a common feature in many drugs, and its incorporation into new compounds can enhance their pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also serve as a precursor for the synthesis of specialty chemicals used in various applications.
Mechanism of Action
The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The quinuclidine moiety can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline ring system.
Quinidine: An antiarrhythmic agent with a similar structure to quinine.
Chloroquine: Another antimalarial drug with a quinoline ring.
Uniqueness
(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a quinoline and a quinuclidine moiety. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19?,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-KRLTWTMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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